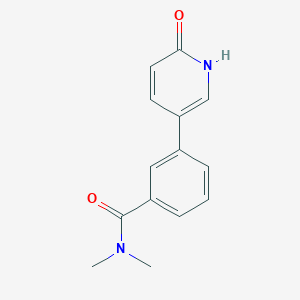
MFCD11876614
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride . It has the molecular formula C16H11ClN2O and a molecular weight of 282.7243 g/mol . This compound is a derivative of quinoline, a heterocyclic aromatic organic compound, and is used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a suitable boronic acid derivative.
Chlorination: The carbonyl group is then chlorinated using thionyl chloride or oxalyl chloride to form the carbonyl chloride derivative.
Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form the corresponding carboxylic acid.
Reduction: Reduction of the carbonyl chloride group can yield the corresponding alcohol.
Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles to form amides, esters, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under mild to moderate conditions.
Major Products:
Oxidation: 6-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid.
Reduction: 6-Methyl-2-pyridin-4-ylquinoline-4-methanol.
Substitution: Various amides, esters, and thioesters depending on the nucleophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Probes: The compound can be modified to create fluorescent probes for imaging and studying biological systems.
Medicine:
Pharmaceuticals: It is used in the synthesis of pharmaceutical compounds, particularly those with anticancer and antimicrobial properties.
Industry:
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Methyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and modification of the compound.
Comparison with Similar Compounds
6-Methylquinoline: Shares the quinoline core but lacks the pyridine ring and carbonyl chloride group.
2-Pyridin-4-ylquinoline: Similar structure but without the methyl group and carbonyl chloride group.
Quinoline-4-carbonyl chloride: Lacks the pyridine ring and methyl group.
Uniqueness: 6-Methyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride is unique due to the presence of both the pyridine and quinoline rings, along with the reactive carbonyl chloride group. This combination of structural features imparts distinct chemical reactivity and biological activity, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
N,N-dimethyl-3-(6-oxo-1H-pyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-16(2)14(18)11-5-3-4-10(8-11)12-6-7-13(17)15-9-12/h3-9H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWJTBKJXYUPNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683054 |
Source


|
| Record name | N,N-Dimethyl-3-(6-oxo-1,6-dihydropyridin-3-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111115-59-3 |
Source


|
| Record name | N,N-Dimethyl-3-(6-oxo-1,6-dihydropyridin-3-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
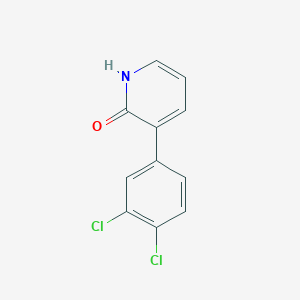
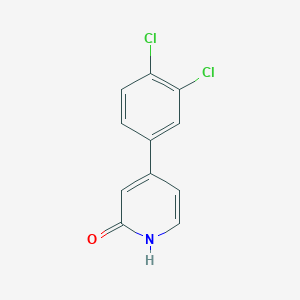
![3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368048.png)
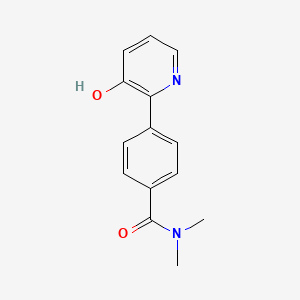
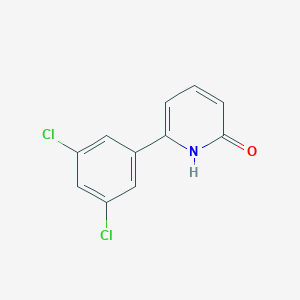
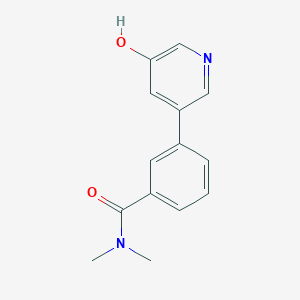
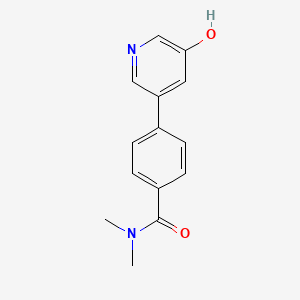
![2-[3-(N-Ethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95%](/img/structure/B6368080.png)
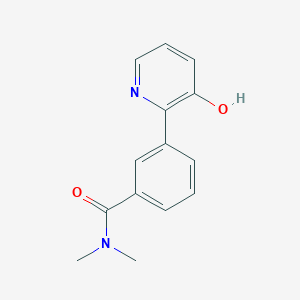
![6-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine](/img/structure/B6368116.png)
![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine](/img/structure/B6368118.png)
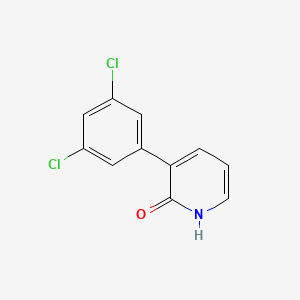
![4-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine](/img/structure/B6368129.png)
![6-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368138.png)
